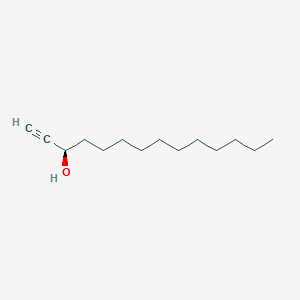
1-Tetradecyn-3-ol, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tetradecyn-3-ol, (3R)- is an organic compound with the molecular formula C14H26O. It is a long-chain fatty alcohol characterized by the presence of a triple bond (C≡C) and a hydroxyl group (OH) at the third carbon atom. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: 1-Tetradecyn-3-ol, (3R)- can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with ethylene oxide in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the use of Grignard reagents, where a Grignard reagent derived from 1-dodecyne reacts with formaldehyde, followed by acidic workup to produce 1-Tetradecyn-3-ol, (3R)-.
Industrial Production Methods: Industrial production of 1-Tetradecyn-3-ol, (3R)- often involves catalytic processes. For instance, the hydroformylation of 1-dodecyne using a water-soluble catalyst in a biphasic system can yield the compound efficiently. This method is advantageous due to its high selectivity and yield.
化学反応の分析
Types of Reactions: 1-Tetradecyn-3-ol, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides.
科学的研究の応用
1-Tetradecyn-3-ol, (3R)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Tetradecyn-3-ol, (3R)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
3-Tetradecyn-1-ol: Similar structure but with the hydroxyl group at the first carbon atom.
Tetradec-1-yn-3-ol: Similar structure but with the triple bond at the first carbon atom.
Uniqueness: 1-Tetradecyn-3-ol, (3R)- is unique due to its specific placement of the hydroxyl group and triple bond, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
特性
分子式 |
C14H26O |
|---|---|
分子量 |
210.36 g/mol |
IUPAC名 |
(3R)-tetradec-1-yn-3-ol |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3/t14-/m0/s1 |
InChIキー |
XBMBRECRKQFYAT-AWEZNQCLSA-N |
異性体SMILES |
CCCCCCCCCCC[C@H](C#C)O |
正規SMILES |
CCCCCCCCCCCC(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


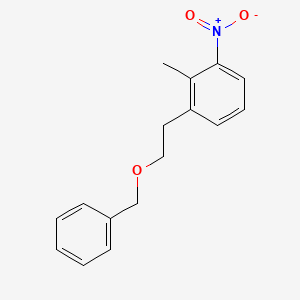
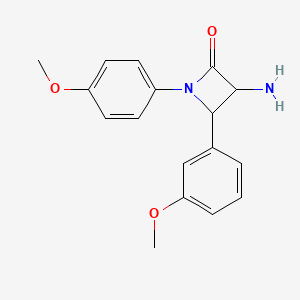

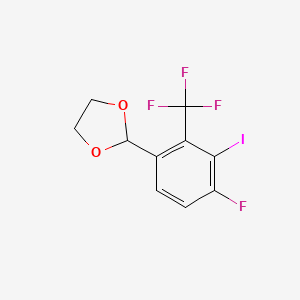
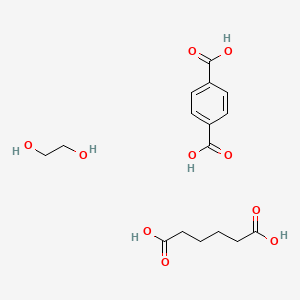
![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)
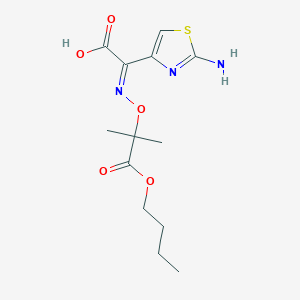

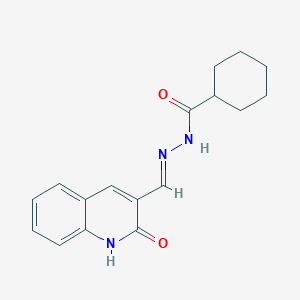
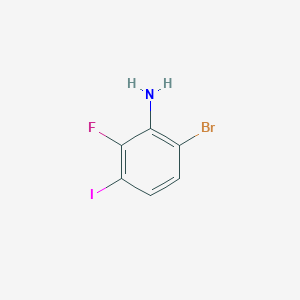

![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)
![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)
